molecular formula C30H43NO7 B1194319 5-[(3aR,4R,5R,6aS)-4-[(3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol

5-[(3aR,4R,5R,6aS)-4-[(3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol

Cat. No. B1194319
M. Wt: 529.7 g/mol
InChI Key: FWEMWHKUWXFBLP-RARZBJLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3aR,4R,5R,6aS)-4-[(3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol, also known as 5-[(3aR,4R,5R,6aS)-4-[(3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol, is a useful research compound. Its molecular formula is C30H43NO7 and its molecular weight is 529.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(3aR,4R,5R,6aS)-4-[(3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3aR,4R,5R,6aS)-4-[(3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-[(3aR,4R,5R,6aS)-4-[(3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol

Molecular Formula

C30H43NO7

Molecular Weight

529.7 g/mol

IUPAC Name

5-[(3aR,4R,5R,6aS)-4-[(3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C20H28O6.C10H15NO/c21-14(12-5-1-2-6-12)10-9-13-15(22)11-17-19(13)20(25)16(26-17)7-3-4-8-18(23)24;1-8(11-2)10(12)9-6-4-3-5-7-9/h7,9-10,12-15,17,19,21-22H,1-6,8,11H2,(H,23,24);3-8,10-12H,1-2H3/t13-,14+,15+,17-,19+;8-,10-/m00/s1

InChI Key

FWEMWHKUWXFBLP-RARZBJLASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C1CCC(C1)[C@@H](C=C[C@H]2[C@@H](C[C@H]3[C@@H]2C(=O)C(=CCCCC(=O)O)O3)O)O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.C1CCC(C1)C(C=CC2C(CC3C2C(=O)C(=CCCCC(=O)O)O3)O)O

synonyms

15-cyclopentyl-7-keto-PGI2-ephedrine
15-cyclopentyl-7-oxo-prostaglandin I2-ephedrine
Chinoin 8054
Chinoin-8054

Origin of Product

United States

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